molecular formula C7H14ClNO2S B1458256 Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 1922702-13-3

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No. B1458256
M. Wt: 211.71 g/mol
InChI Key: OERCNSXRMPUVGV-UHFFFAOYSA-N
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Description

“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .


Molecular Structure Analysis

The structure of “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .


Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Scientific Research Applications

Synthesis of Bioactive Molecules

Thiazolidine derivatives, including Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride, are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the production of compounds with diverse therapeutic properties . The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new drug candidates.

Anticancer Agents

Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. The unique structure of Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride allows for the development of novel compounds that can act as multi-target enzyme inhibitors, offering a new avenue for cancer treatment .

Antimicrobial Applications

The antimicrobial properties of thiazolidine derivatives are well-documented. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be utilized to create compounds that combat a variety of bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Neuroprotective Therapies

Thiazolidine compounds have shown neuroprotective effects, which can be harnessed in the treatment of neurodegenerative diseases. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could play a role in the synthesis of drugs aimed at protecting nerve cells from damage or degeneration .

Anti-inflammatory Drugs

The anti-inflammatory activity of thiazolidine derivatives makes them suitable for the development of new anti-inflammatory drugs. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be used to synthesize compounds that reduce inflammation and could be beneficial in treating conditions like arthritis .

Antioxidant Properties

Thiazolidine derivatives are known for their antioxidant properties. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride could be used in creating antioxidants that help in neutralizing free radicals, potentially reducing oxidative stress and preventing chronic diseases .

Probe Design for Biological Studies

Due to their diverse therapeutic and pharmaceutical activity, thiazolidine derivatives are used in probe design for biological studies. Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can be incorporated into probes that help in understanding biological processes and disease mechanisms .

Safety And Hazards

When handling “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCNSXRMPUVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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